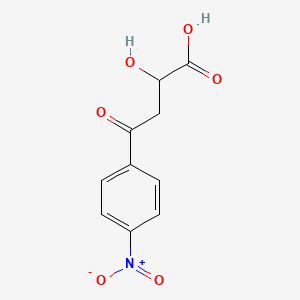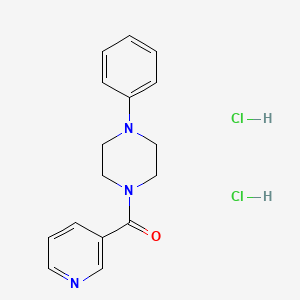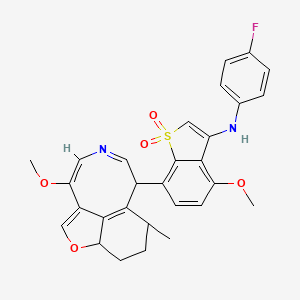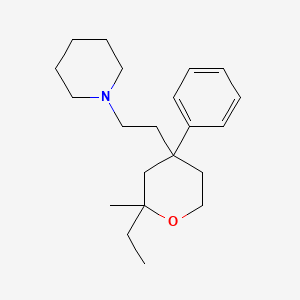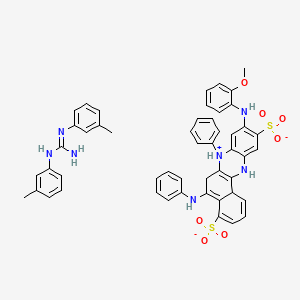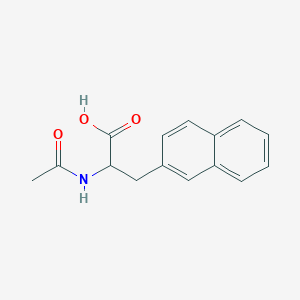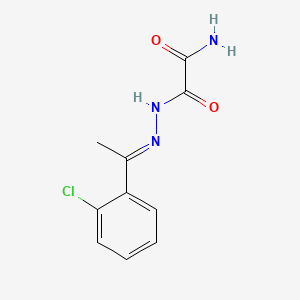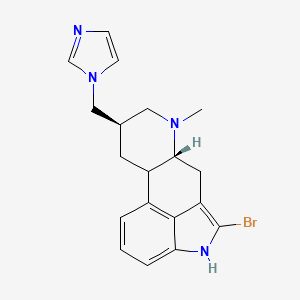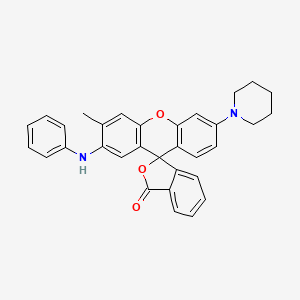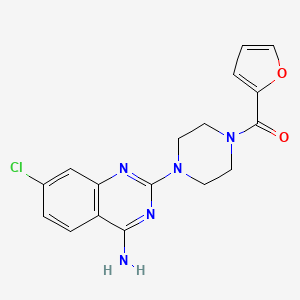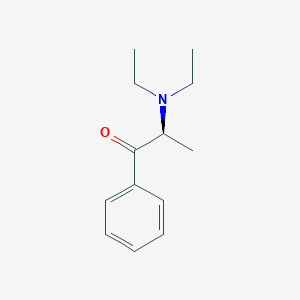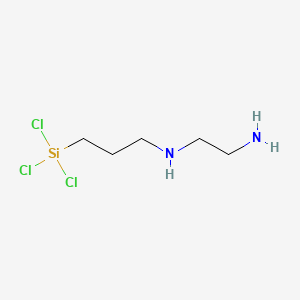
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanediamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine typically involves the reaction of 3-(trichlorosilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-(Trichlorosilyl)propylamine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compounds. The industrial methods often incorporate automated systems for precise control of reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: The reaction with water is often catalyzed by acids or bases to enhance the reaction rate.
Condensation Reactions: These reactions are usually conducted under anhydrous conditions to prevent premature hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane-linked compounds.
科学研究应用
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound is explored for its potential in bioconjugation and surface modification of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine involves its ability to form covalent bonds with other molecules through the reactive trichlorosilyl group. This reactivity allows it to modify surfaces and create stable linkages with organic and inorganic materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
- 3-(Trichlorosilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Dimethylchlorosilyl)propyl methacrylate
Uniqueness
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is unique due to the presence of both the trichlorosilyl group and the ethanediamine moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications that require strong adhesion, surface modification, and functionalization.
属性
CAS 编号 |
73448-62-1 |
|---|---|
分子式 |
C5H13Cl3N2Si |
分子量 |
235.6 g/mol |
IUPAC 名称 |
N'-(3-trichlorosilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H13Cl3N2Si/c6-11(7,8)5-1-3-10-4-2-9/h10H,1-5,9H2 |
InChI 键 |
VNEIPLQIJYLZCR-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCN)C[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


